4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Description
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Novel heterocyclic compounds, including derivatives of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, have been synthesized, with structures confirmed through various spectral analyses. These compounds serve as a foundation for the development of more complex heterocyclic molecules, showcasing the compound's utility in diverse chemical synthesis pathways (Abu‐Hashem et al., 2020), (Abu‐Hashem & Youssef, 2011).
Bacterial Persistence and Antibiotic Sensitivity
- Research has demonstrated the potential of certain chemical compounds, similar in structure to this compound, to selectively target bacterial persisters. These compounds can revert persisters back to antibiotic-sensitive states, providing a novel approach to eradicating bacterial infections that resist conventional treatment (Kim et al., 2011).
Antimicrobial and Antitumor Activity
- Derivatives of this compound have been synthesized and tested for their antimicrobial and antitumor activities. These studies reveal the compound's potential as a starting point for developing new therapeutic agents with targeted biological activities (Fandaklı et al., 2012), (Patel et al., 2011).
Molecular Docking and Receptor Binding
- The compound and its derivatives have been used in molecular docking studies, revealing their binding affinities and potential interactions with biological targets such as estrogen receptors and cannabinoid receptors. This indicates its relevance in the design of receptor-specific drugs (Parveen et al., 2017), (Shim et al., 2002).
Properties
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-19-16(12-17(20-13)26-3)22-7-9-23(10-8-22)18(24)21-14-5-4-6-15(11-14)25-2/h4-6,11-12H,7-10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJUEIRKIGQNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.